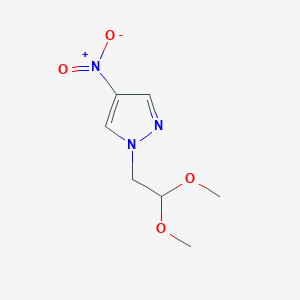
1-(2,2-dimethoxyethyl)-4-nitro-1H-pyrazole
Cat. No. B8540780
M. Wt: 201.18 g/mol
InChI Key: OBDJHHWJMIWTCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09303023B2
Procedure details


To a solution of 1-(2,2-dimethoxyethyl)-4-nitro-1H-pyrazole (2.65 g, 13.2 mmol) in THF (34 mL), a 2N aq. HCl-solution (60 mL, 120 mmol) was added dropwise. After stirring at 80° C. for 2 h, the reaction mixture was allowed to reach rt and freeze-dried overnight to yield 2-(4-nitro-1H-pyrazol-1-yl)acetaldehyde which was used as an yellow oil in the next step without further purification. LC-MS conditions B: tR=0.24 min, [M+H]+=no ionization.



Identifiers


|
REACTION_CXSMILES
|
C[O:2][CH:3](OC)[CH2:4][N:5]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[CH:7]=[N:6]1.Cl>C1COCC1>[N+:10]([C:8]1[CH:7]=[N:6][N:5]([CH2:4][CH:3]=[O:2])[CH:9]=1)([O-:12])=[O:11]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.65 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(CN1N=CC(=C1)[N+](=O)[O-])OC
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
34 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring at 80° C. for 2 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to reach rt
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
freeze-dried overnight
|
|
Duration
|
8 (± 8) h
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])C=1C=NN(C1)CC=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
